7-Fluoro-2-methylquinoline

描述

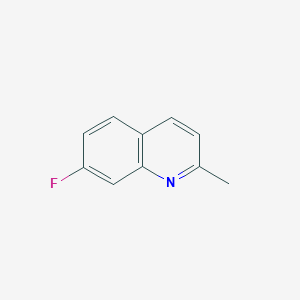

7-Fluoro-2-methylquinoline (CAS 1128-74-1) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol . Structurally, it consists of a quinoline backbone substituted with a fluorine atom at the 7-position and a methyl group at the 2-position (Figure 1). This compound is synthesized via oxidation of this compound precursors, as demonstrated in palladium-mediated reactions using selenium dioxide (SeO₂) to yield derivatives like 7-fluoroquinoline-2-carboxaldehyde .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of fluorine atoms on a quinoline ring. For instance, the reaction of 7-fluoro-4-chloroquinoline with appropriate nucleophiles can yield this compound . Another method involves the cyclization of suitable precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

化学反应分析

Types of Reactions: 7-Fluoro-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

科学研究应用

7-Fluoro-2-methylquinoline has several scientific research applications:

作用机制

The mechanism of action of 7-Fluoro-2-methylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis . The exact pathways and targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

A comparative analysis of 7-fluoro-2-methylquinoline with structurally analogous quinoline derivatives is presented below, focusing on substituent effects, reactivity, and applications.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

*Yields reported for cyclization reactions under metal-catalyzed conditions .

Substituent Effects on Reactivity and Bioactivity

Fluorine Position and Electronic Effects

- 7-Fluoro vs. 6-Fluoro Isomers: The position of fluorine significantly impacts reactivity. In copper-catalyzed cyclization reactions, this compound yields 54% product, while the 6-fluoro isomer achieves 58%, suggesting minor steric or electronic advantages at the 6-position . Fluorine’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions, influencing regioselectivity in synthesis .

生物活性

7-Fluoro-2-methylquinoline is a fluorinated derivative of quinoline, which has gained attention in medicinal chemistry due to its promising biological activities. The presence of a fluorine atom at the 7-position enhances the compound's lipophilicity and stability, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈F₁N

- Molecular Weight : 151.16 g/mol

- Structure : The compound consists of a quinoline core with a methyl group at the 2-position and a fluorine atom at the 7-position, contributing to its unique properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Properties : Quinoline derivatives are known for their antibacterial effects. Research indicates that this compound may inhibit bacterial growth through interference with essential metabolic pathways.

- Antiviral Activity : Similar to other quinolines, this compound has shown potential antiviral properties, which could be linked to its ability to disrupt viral replication processes.

- Anticancer Effects : Studies have demonstrated that derivatives of quinoline can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their efficacy against lung cancer (H-460), colon cancer (HT-29), liver cancer (HepG2), and gastric cancer (SGC-7901) cell lines.

Table 1: Antiproliferative Activity of Quinoline Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The fluorine atom enhances binding affinity to various enzymes, potentially leading to inhibition or modulation of enzymatic pathways critical for cell survival and proliferation.

- Interference with DNA/RNA Synthesis : Quinoline derivatives can interact with nucleic acids, disrupting replication and transcription processes in both bacterial and cancer cells.

- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer properties.

Study on Antiproliferative Activity

A notable study investigated the antiproliferative effects of various quinoline derivatives against multiple cancer cell lines. Among these, this compound demonstrated significant activity with an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Antiviral Evaluation

In another research effort, the antiviral properties of fluorinated quinolines were assessed against viral strains responsible for common infections. Preliminary results suggested that this compound could inhibit viral replication effectively, warranting further investigation into its mechanism and efficacy in vivo .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-fluoro-2-methylquinoline, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of fluorinated aniline derivatives with propargyl alcohols or through microwave-assisted methods using KF·2H₂O as a fluorinating agent . Classical routes (e.g., Skraup or Doebner-Miller reactions) may require optimization for fluorine stability. Comparative advantages include microwave methods offering faster reaction times (30–60 minutes) vs. traditional reflux (6–12 hours), though yields (60–85%) vary depending on substituent positioning .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Analyze and spectra for fluorine coupling patterns and methyl group integration (e.g., δ ~2.6 ppm for CH₃) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>97% as per typical commercial standards) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 161.18 (C₁₀H₈FN⁺) with fragmentation patterns matching quinoline scaffolds .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis. Monitor for decomposition via periodic TLC (silica gel, ethyl acetate/hexane eluent). Fluorinated quinolines are prone to dehalogenation under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the fluorine substituent in this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. The fluorine atom’s electron-withdrawing effect reduces electron density at the 7-position, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare HOMO-LUMO gaps with non-fluorinated analogs to predict regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst Loadings : Pd(OAc)₂ vs. CuI in cross-couplings.

- Solvent Polarity : DMF (high polarity) vs. toluene (low polarity) affects cyclization efficiency.

- Temperature Gradients : Microwave vs. oil-bath heating.

Document reaction monitoring via in-situ IR or GC-MS to identify intermediates or side products .

Q. How does this compound’s fluorescence profile compare to its non-fluorinated analogs in material science applications?

- Methodological Answer : Conduct fluorescence spectroscopy (excitation ~300 nm, emission ~400 nm) in solvents of varying polarity. Fluorination typically enhances quantum yield (Φ) by reducing non-radiative decay. Compare Stokes shifts and lifetime decay kinetics with 2-methylquinoline controls. Use X-ray crystallography to correlate emission properties with solid-state packing .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing bioactivity data of this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values. Use ANOVA to assess significance of fluorine substitution vs. methyl positioning in cytotoxicity assays. Validate models with leave-one-out cross-validation .

Q. How should researchers address discrepancies in NMR data for this compound across literature sources?

- Methodological Answer : Reconcile chemical shifts by referencing deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ). Confirm shifts against external standards (e.g., CFCl₃). Collaborate with multiple labs to generate consensus spectra, noting solvent and temperature effects .

Application-Oriented Questions

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial potential?

- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity. Fluorinated quinolines often target DNA gyrase; confirm mechanism via enzyme inhibition assays .

Q. How can this compound be functionalized for metal-organic framework (MOF) synthesis?

- Methodological Answer : Introduce carboxylate or pyridyl groups via Sonogashira coupling or nitration/reduction sequences. Coordinate with Zn(II) or Cu(II) nodes in solvothermal conditions. Characterize MOFs via PXRD and BET surface area analysis. Fluorine’s electronegativity enhances framework stability .

属性

IUPAC Name |

7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSKNDXTWPNRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381263 | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-74-1 | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。